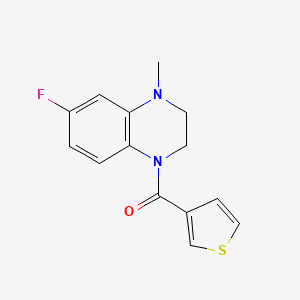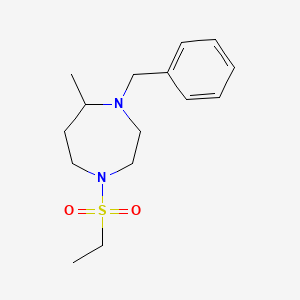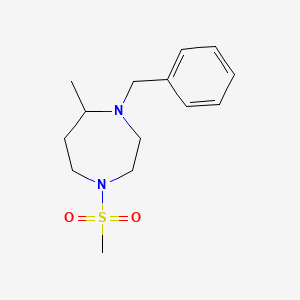
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone, also known as FMQ, is a synthetic compound that has gained attention for its potential use in scientific research. FMQ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its analgesic effects.
実験室実験の利点と制限
One of the main advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of different diseases and developing new therapies. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for different types of cancer. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit potent antitumor activity in animal models of cancer, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to possess potent anticonvulsant and analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In conclusion, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is a synthetic compound that has gained attention for its potential use in scientific research. It has a broad range of biological activities and has been found to exhibit potent antimicrobial, antitumor, and analgesic effects. While there are limitations to its use in lab experiments, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone remains a promising tool for investigating the mechanisms of different diseases and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for different conditions.
合成法
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-amino-4-methyl-6-fluoroquinoxaline with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic effects in animal models. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been used in various scientific research studies to investigate its potential as a therapeutic agent for different diseases.
特性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-5-6-17(14(18)10-4-7-19-9-10)12-3-2-11(15)8-13(12)16/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGRNHPKHGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


